1-Methyl-1H-imidazo[4,5-c]pyridin-6-amine
CAS No.:
Cat. No.: VC13444175
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N4 |
|---|---|
| Molecular Weight | 148.17 g/mol |
| IUPAC Name | 1-methylimidazo[4,5-c]pyridin-6-amine |
| Standard InChI | InChI=1S/C7H8N4/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3,(H2,8,9) |
| Standard InChI Key | QQDVLVRFQSBRRK-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=CN=C(C=C21)N |
| Canonical SMILES | CN1C=NC2=CN=C(C=C21)N |
Introduction
Biological Activities and Mechanisms
GABAA_AA Receptor Modulation
Imidazo[4,5-c]pyridines are recognized as positive allosteric modulators of GABA receptors, enhancing inhibitory neurotransmission. Bamaluzole, a related imidazo[4,5-c]pyridine, demonstrated anticonvulsant activity in preclinical studies, though it was never marketed . The methyl and amine substituents in 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine may similarly stabilize receptor binding via hydrophobic and hydrogen-bonding interactions, positioning it as a candidate for anxiety or epilepsy therapeutics .
Anticancer Activity
This compound exhibits antiproliferative effects against cancer cell lines, potentially through PARP inhibition or interference with cell-cycle kinases. Derivatives of imidazo[4,5-c]pyridine have shown IC values as low as 0.082 µM in breast cancer models, with enhanced efficacy when combined with temozolomide . The amine group at the 6-position may facilitate DNA intercalation or enzyme interactions, though mechanistic studies specific to this compound are warranted.
Structure-Activity Relationships (SAR)
Substituent positioning profoundly influences biological activity:
-
N1-Methylation: Enhances metabolic stability by reducing oxidative deamination, as seen in comparative studies with non-methylated analogs .
-
C6-Amine: Critical for hydrogen bonding with targets like GABA receptors or kinases. Replacement with bulkier groups (e.g., chloro) diminishes activity .
-
Fusion Position: [4,5-c]-fusion confers distinct electronic properties compared to [4,5-b]- or [4,5-f]-isomers, altering substrate specificity in enzyme inhibition .
Table 1: Comparative Bioactivity of Imidazo[4,5-c]pyridine Derivatives
Pharmacological Applications and Challenges
Oncology
PARP inhibition and kinase targeting (e.g., CDK2, Aurora B) position it for combination therapies. Synergy with DNA-damaging agents like temozolomide could enhance tumor cell apoptosis .
Challenges
-
Synthetic Complexity: Regioselective synthesis requires precise control to avoid [4,5-b] byproducts .
-
Toxicity Profile: Limited data on off-target effects, particularly cardiotoxicity or hepatotoxicity, necessitate preclinical safety studies.
Future Directions
-
Synthetic Optimization: Develop catalytic methods (e.g., Pd-mediated cross-coupling) to improve yield and regioselectivity .
-
Mechanistic Studies: Elucidate targets via proteomic profiling or crystallography.
-
In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in animal models, focusing on brain penetration for CNS applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume